molecular formula C19H15F3IN3O B132129 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide CAS No. 926922-18-1

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B132129
Key on ui cas rn: 926922-18-1
M. Wt: 485.2 g/mol
InChI Key: WDDHGZLDAZNYLH-UHFFFAOYSA-N
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Patent
US08859553B2

Procedure details

A solution of 3-iodo-4-methylbenzoic acid (1.31 g, 5 mmol) in SOCl2 (10 mL) was refluxed for 2 hrs, then evaporated in vacuo to remove residual SOCl2. The residue was dissolved in 5 mL anhydrous THF and added to a solution of DIPEA (0.77 g, 6 mmol), 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.21 g, 5 mmol) and DMAP (24 mg) in 10 mL anhydrous THF in dropwise. The result mixture was stirred at rt for 20 hrs, and evaporated in vacuo. To the residue water was added and extracted with EtOAc (50 mL×3) then CH2Cl2. The combined organic layers were evaporated in vacuo to give crude product. The crude product was triturated with CH2Cl2/EtOAc to give the title compound 2.04 g as a colorless solid (84.3%). 1H NMR (300 MHz, DMSO-d6) δ: 10.67 (1H, s), 8.46 (1H, d, J=1.5 Hz), 8.27 (1H, s), 8.21 (1H, s), 8.14 (1H, s), 7.93-7.96 (1H, dd, J=1.5 and 7.5 Hz), 7.74 (1H, s), 7.50-7.55 (2H, m), 2.46 (3H, s), 2.19 (3H, s). LCMS: m/z [M+H]+ 486.0211.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
84.3%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.CCN(C(C)C)C(C)C.[CH3:21][C:22]1[N:23]=[CH:24][N:25]([C:27]2[CH:28]=[C:29]([CH:31]=[C:32]([C:34]([F:37])([F:36])[F:35])[CH:33]=2)[NH2:30])[CH:26]=1>O=S(Cl)Cl.CN(C1C=CN=CC=1)C.C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH:30][C:29]1[CH:31]=[C:32]([C:34]([F:35])([F:36])[F:37])[CH:33]=[C:27]([N:25]2[CH:26]=[C:22]([CH3:21])[N:23]=[CH:24]2)[CH:28]=1)=[O:7]

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1C
Name
Quantity
10 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.21 g
Type
reactant
Smiles
CC=1N=CN(C1)C=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
24 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The result mixture was stirred at rt for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove residual SOCl2
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5 mL anhydrous THF
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with CH2Cl2/EtOAc

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
IC=1C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 84.3%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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